molecular formula C10H21NO2 B13468256 1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine

1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine

Cat. No.: B13468256
M. Wt: 187.28 g/mol
InChI Key: WGQZGQKJELNXKN-UHFFFAOYSA-N
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Description

1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentyl ring substituted with a methanamine group and a 2,2-dimethoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts and optimized reaction conditions are employed to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, cyanides, and amines.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted cyclopentyl derivatives.

Mechanism of Action

The mechanism of action of 1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine is unique due to the presence of both a methanamine group and a 2,2-dimethoxyethyl group on the cyclopentyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

[1-(2,2-dimethoxyethyl)cyclopentyl]methanamine

InChI

InChI=1S/C10H21NO2/c1-12-9(13-2)7-10(8-11)5-3-4-6-10/h9H,3-8,11H2,1-2H3

InChI Key

WGQZGQKJELNXKN-UHFFFAOYSA-N

Canonical SMILES

COC(CC1(CCCC1)CN)OC

Origin of Product

United States

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